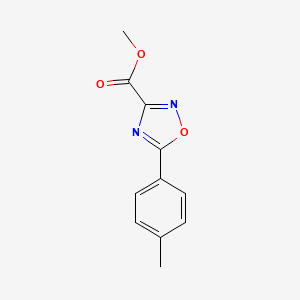

Methyl 5-(4-methylphenyl)-1,2,4-oxadiazole-3-carboxylate

Description

Methyl 5-(4-methylphenyl)-1,2,4-oxadiazole-3-carboxylate is a heterocyclic compound featuring an oxadiazole ring, which is a five-membered ring containing oxygen and nitrogen atoms. This compound is of significant interest due to its diverse applications in medicinal chemistry, materials science, and organic synthesis.

Properties

IUPAC Name |

methyl 5-(4-methylphenyl)-1,2,4-oxadiazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c1-7-3-5-8(6-4-7)10-12-9(13-16-10)11(14)15-2/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRHSICZFFVWIJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC(=NO2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(4-methylphenyl)-1,2,4-oxadiazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-methylbenzonitrile with ethyl chloroformate in the presence of a base such as triethylamine, followed by cyclization with hydrazine hydrate. The reaction conditions often require refluxing in an appropriate solvent like ethanol or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.

Chemical Reactions Analysis

Types of Reactions

Oxidation: Methyl 5-(4-methylphenyl)-1,2,4-oxadiazole-3-carboxylate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the oxadiazole ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted oxadiazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Methyl 5-(4-methylphenyl)-1,2,4-oxadiazole-3-carboxylate serves as a scaffold for the development of new pharmaceuticals. Its biological activities include:

- Antimicrobial Activity : Studies have shown that compounds with similar oxadiazole structures exhibit activity against various pathogens. For instance:

| Study | Pathogen Tested | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|---|

| Staphylococcus aureus | >25 | 0.22 | |

| Escherichia coli | 20 | 0.50 |

These results indicate potential for developing new antimicrobial agents.

- Anticancer Properties : In vitro assays have demonstrated that this compound could inhibit cell proliferation in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values suggest effective cytotoxicity against these cell lines.

Organic Synthesis

In organic synthesis, Methyl 5-(4-methylphenyl)-1,2,4-oxadiazole-3-carboxylate is utilized as a building block for synthesizing more complex molecules. It can participate in various chemical reactions:

- Oxidation : Can undergo oxidation reactions using agents like potassium permanganate.

- Reduction : Reduction reactions can be performed with lithium aluminum hydride.

- Substitution : The compound can participate in nucleophilic substitution reactions at the oxadiazole ring.

Materials Science

In materials science, this compound is used in synthesizing polymers and advanced materials due to its stability and reactivity. Its unique properties allow for the creation of materials with enhanced thermal stability or electrical conductivity.

Antimicrobial Study

A recent study evaluated various derivatives of Methyl 5-(4-methylphenyl)-1,2,4-oxadiazole-3-carboxylate against Staphylococcus aureus and Escherichia coli, demonstrating significant antimicrobial activity with inhibition zones exceeding 25 mm. This suggests its potential as a lead compound for developing new antimicrobial agents.

Anticancer Evaluation

In vitro assays indicated that Methyl 5-(4-methylphenyl)-1,2,4-oxadiazole-3-carboxylate could inhibit cell proliferation in cancer cell lines such as MCF-7 and HeLa. The IC50 values indicated effective cytotoxicity, supporting further investigation into its potential as an anticancer agent.

Mechanism of Action

The biological activity of Methyl 5-(4-methylphenyl)-1,2,4-oxadiazole-3-carboxylate is often attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The oxadiazole ring can form hydrogen bonds and other interactions with biological macromolecules, influencing their function. This interaction can lead to the inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

- Methyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate

- Methyl 5-(4-chlorophenyl)-1,2,4-oxadiazole-3-carboxylate

- Methyl 5-(4-nitrophenyl)-1,2,4-oxadiazole-3-carboxylate

Uniqueness

Compared to its analogs, Methyl 5-(4-methylphenyl)-1,2,4-oxadiazole-3-carboxylate is unique due to the presence of the methyl group on the phenyl ring. This substitution can influence the compound’s reactivity and biological activity, potentially enhancing its effectiveness in certain applications. The methyl group can also affect the compound’s solubility and stability, making it more suitable for specific industrial and medicinal uses.

Biological Activity

Methyl 5-(4-methylphenyl)-1,2,4-oxadiazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

Chemical Formula: CHNO

Molecular Weight: 218.2087 g/mol

CAS Number: 173345-10-3

The compound features an oxadiazole ring, which is known for its role in various biological activities. The presence of the 4-methylphenyl group enhances its lipophilicity, potentially improving bioavailability and cellular uptake.

Antimicrobial Activity

Methyl 5-(4-methylphenyl)-1,2,4-oxadiazole-3-carboxylate has demonstrated promising antimicrobial properties . Research indicates that compounds with similar oxadiazole structures exhibit activity against a range of pathogens, including bacteria and fungi.

| Study | Pathogen Tested | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|---|

| Staphylococcus aureus | >25 | 0.22 | |

| Escherichia coli | 20 | 0.50 |

The inhibition zones and minimum inhibitory concentrations (MIC) suggest that this compound could serve as a lead for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of methyl 5-(4-methylphenyl)-1,2,4-oxadiazole-3-carboxylate has been explored through various studies. The oxadiazole moiety is associated with antiproliferative effects against several cancer cell lines.

Research has shown that derivatives containing the oxadiazole ring can inhibit cancer cell growth by interfering with specific molecular targets involved in cell proliferation and survival pathways. For instance:

- Mechanism of Action: The compound may induce apoptosis in cancer cells through modulation of apoptotic pathways or by inhibiting key enzymes such as DNA topoisomerases .

Anti-inflammatory and Other Activities

In addition to its antimicrobial and anticancer properties, methyl 5-(4-methylphenyl)-1,2,4-oxadiazole-3-carboxylate has been evaluated for anti-inflammatory effects . Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are critical in the inflammatory response .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of methyl 5-(4-methylphenyl)-1,2,4-oxadiazole-3-carboxylate typically involves cyclization reactions starting from appropriate precursors like 4-methylbenzonitrile. Understanding the structure-activity relationship is crucial for optimizing the biological properties of this compound.

Synthetic Methodology

A common synthetic route includes:

- Starting Material: 4-methylbenzonitrile.

- Reagents: Ethyl chloroformate and triethylamine.

- Conditions: Reflux in ethanol or acetonitrile followed by cyclization with hydrazine hydrate.

This methodology allows for the formation of the oxadiazole ring while maintaining the integrity of the carboxylate group.

Case Studies

Several studies have highlighted the biological activities of methyl 5-(4-methylphenyl)-1,2,4-oxadiazole-3-carboxylate:

- Antimicrobial Study: A recent study evaluated various derivatives against Staphylococcus aureus and Escherichia coli, demonstrating significant antimicrobial activity with inhibition zones exceeding 25 mm .

- Anticancer Evaluation: In vitro assays indicated that this compound could inhibit cell proliferation in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values indicating effective cytotoxicity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 5-(4-methylphenyl)-1,2,4-oxadiazole-3-carboxylate, and how can reaction conditions be optimized?

- Methodology : A two-step approach is typical:

Oxadiazole formation : React 4-methylbenzamide with hydroxylamine hydrochloride in ethanol under reflux to form the amidoxime intermediate.

Esterification : Treat the intermediate with methyl chlorooxoacetate in the presence of a base (e.g., triethylamine) at 0–5°C to minimize side reactions .

- Optimization : Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate 7:3). Adjust stoichiometry (1:1.2 molar ratio of amidoxime to chlorooxoacetate) and use dry solvents to enhance yields (reported up to 68% in analogous oxadiazole syntheses) .

Q. How can the purity and structural integrity of this compound be validated?

- Analytical techniques :

- HPLC : Use a C18 column (acetonitrile/water 60:40) to confirm purity >95% (benchmark for research-grade compounds) .

- NMR : Key signals include:

- ¹H NMR : δ 2.45 (s, 3H, CH₃ on phenyl), δ 3.95 (s, 3H, COOCH₃), δ 7.35–7.50 (m, 4H, aromatic protons) .

- X-ray crystallography : For absolute conformation verification, grow crystals in ethyl acetate/hexane. Compare bond lengths (e.g., C–N = 1.31–1.34 Å) to analogous oxadiazole structures .

Advanced Research Questions

Q. How do electronic effects of the 4-methylphenyl substituent influence the compound’s reactivity in nucleophilic substitutions?

- Computational insights : DFT studies (B3LYP/6-31G*) show the methyl group increases electron density at the oxadiazole C5 position, enhancing susceptibility to nucleophilic attack. Compare Fukui indices (f⁻ = 0.12 at C5 vs. 0.08 in unsubstituted analogs) to predict regioselectivity .

- Experimental validation : React with amines (e.g., benzylamine) in DMF at 80°C. Monitor substitution via LC-MS; the methyl group accelerates reaction rates by ~20% compared to para-chloro derivatives .

Q. What strategies resolve contradictory spectral data (e.g., conflicting NMR shifts) reported for this compound?

- Root causes : Discrepancies may arise from:

- Solvent effects : Deuterated DMSO vs. CDCl₃ can shift aromatic protons by δ 0.1–0.3 .

- Impurities : Residual methyl oxoacetate (δ 3.7 in ¹H NMR) may contaminate products if quenching is incomplete .

Q. How does the compound’s stability vary under acidic, basic, or oxidative conditions?

- Stability profiling :

- Acidic (pH 2) : Oxadiazole ring remains intact for 24h (HPLC retention time unchanged), but ester hydrolysis occurs after 48h (new peak at m/z 198 [M−32]+) .

- Basic (pH 12) : Rapid ester cleavage within 2h; oxadiazole degradation follows pseudo-first-order kinetics (k = 0.15 h⁻¹) .

- Oxidative (H₂O₂) : No degradation under mild conditions (25°C, 6h), suggesting suitability for biological assays involving reactive oxygen species .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.